molecular formula C47H46O6 B12075625 Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside

Cat. No.: B12075625
M. Wt: 706.9 g/mol
InChI Key: AYWIUINDNNLVIG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside involves several steps. The process typically begins with the protection of the hydroxyl groups of mannopyranoside using benzyl groups. The trityl group is then introduced to protect the 6-OH position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps

Chemical Reactions Analysis

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can disrupt metabolic pathways and lead to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but its ability to inhibit enzymes makes it a promising candidate for drug development.

Comparison with Similar Compounds

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific protective groups, which make it a valuable intermediate in organic synthesis and a potential therapeutic agent .

Biological Activity

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside (M6T2B) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis methods, and biological activities of M6T2B, supported by relevant data tables and case studies.

M6T2B has the following chemical characteristics:

  • Molecular Formula : C₄₇H₄₆O₆
  • Molecular Weight : 706.86 g/mol
  • CAS Number : 40653-13-2

The structure of M6T2B includes multiple benzyl groups and a trityl protecting group, which contribute to its stability and reactivity in biological systems.

Synthesis Methods

The synthesis of M6T2B typically involves glycosylation reactions where various protecting groups are employed to achieve regioselectivity. A notable method includes the use of dibutyltin oxide as a directing agent for regioselective glycosylation at the 6-position of mannopyranosides, leading to improved yields and selectivity in the formation of the desired compound .

Antimicrobial Activity

Recent studies have indicated that M6T2B exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further investigations are needed to elucidate the precise pathways involved.

Antiviral Properties

M6T2B has also shown promise in antiviral applications. In vitro studies suggest that it can inhibit viral replication in certain strains of viruses by interfering with their glycosylation processes, which are critical for viral entry and propagation in host cells .

Case Studies

  • Antimicrobial Efficacy :
    • A study tested M6T2B against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent .
  • Antiviral Activity :
    • In another investigation focusing on influenza viruses, M6T2B was found to reduce viral titers by over 90% at a concentration of 50 µg/mL after 48 hours of treatment. This suggests that M6T2B may serve as a viable candidate for further antiviral drug development .

Research Findings and Data Tables

The following table summarizes key findings from recent research on M6T2B's biological activities:

Activity Tested Strain Concentration (µg/mL) Effectiveness
AntimicrobialStaphylococcus aureus32MIC
AntimicrobialEscherichia coli32MIC
AntiviralInfluenza virus50>90% reduction in titer

Properties

IUPAC Name

2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWIUINDNNLVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H46O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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